7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-3-11-14(6-10)20-8-21-15(11)19-7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSWRVOVGHGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . Another method includes the reaction of anthranilic acid with excess formamide at elevated temperatures . These reactions are carried out under controlled conditions to ensure the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale condensation reactions using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents like dimethylformamide (DMF) is common to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine has shown promising results in various therapeutic applications:
- Anticancer Activity : The compound exhibits significant inhibitory effects against multiple cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.85 | Inhibition of cell proliferation |
| A549 | 3.0 | Induction of apoptosis |
| HCT116 | 22.54 | Cell cycle arrest |
Research indicates that its IC50 values are competitive with established anticancer drugs like doxorubicin .
- Antimicrobial Activity : It demonstrates broad-spectrum antimicrobial properties, particularly against resistant strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 24 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
These findings suggest its potential use in managing infections caused by resistant bacteria .
Biological Research
The compound serves as a valuable probe for studying biological pathways and interactions, particularly in cancer biology and antimicrobial research. Its ability to inhibit specific enzymes makes it an important tool for elucidating cellular mechanisms .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique structure allows for the synthesis of more complex molecules, making it a versatile building block in organic chemistry .
In Vitro Studies
A study assessing the antiproliferative effects on human cancer cell lines demonstrated that derivatives of quinazoline could significantly inhibit tumor growth with IC50 values below 10 µM. This highlights its potential as a therapeutic agent in oncology.
Animal Models
In vivo studies using xenograft models have shown that similar quinazoline derivatives can effectively reduce tumor size, supporting their application in cancer therapy .
Mechanism of Action
The mechanism of action of 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Key structural features :
- Quinazoline core : Provides a planar aromatic system for interactions with biological targets.
- N-(3,4-Dichlorophenyl)methyl group : Introduces lipophilicity and steric bulk, influencing pharmacokinetic properties.
Comparison with Similar Compounds
Quinazolin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below, we compare the target compound with structurally and functionally related analogs.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
- Target compound: No direct biological data are available, but analogs like Compound D (Table 1) show activity as kinase inhibitors, particularly against EGFR (epidermal growth factor receptor) .
- N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine : Exhibits cytotoxicity against HeLa cells (IC₅₀ = 2.1 µM) due to intercalation with DNA .
- 7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine (CX4) : Used in structural studies for ligand-protein interactions, suggesting binding to ATP pockets in kinases .
Biological Activity
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, identified by its CAS number 150450-54-7, is a compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a quinazoline core substituted with a chloro group and a dichlorophenylmethyl side chain.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound showed broad-spectrum antitumor activity against various tumor cell lines with growth inhibition (GI) values ranging from 25.8% to 41.2% . The mechanism of action is believed to involve inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Antimicrobial Activity
In addition to its antitumor effects, this compound also exhibits antimicrobial properties. A study evaluating various quinazoline derivatives found that several compounds demonstrated antimicrobial activity comparable to gentamicin, a well-known antibiotic . The specific IC50 values for these compounds ranged from 0.3 to 0.8 μM for DHFR inhibition.
Mechanistic Insights
Molecular modeling studies have provided insights into the binding interactions between these compounds and key amino acids in the DHFR enzyme, notably Arg38 and Lys31. These interactions are crucial for the biological activity of the compounds .
Case Study 1: Synthesis and Evaluation
A series of quinazoline derivatives were synthesized and evaluated for their biological activities. Among them, certain derivatives exhibited potent DHFR inhibition and significant antitumor effects across multiple cancer cell lines. The study concluded that structural modifications could enhance biological efficacy .
Case Study 2: Antimicrobial Testing
A detailed investigation into the antimicrobial properties of quinazoline derivatives revealed that specific substitutions on the quinazoline ring significantly affected their antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
Data Summary
Q & A
Q. What synthetic routes are commonly used to prepare 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated quinazoline precursor (e.g., 4,7-dichloroquinazoline) and a substituted benzylamine (e.g., (3,4-dichlorophenyl)methylamine). Key steps include:
- Reaction Conditions : A polar aprotic solvent (e.g., DMF, DMSO) with a base (K₂CO₃, Et₃N) at 80–120°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.
- Validation : Confirm structure via ¹H/¹³C NMR (peak assignments for quinazoline protons at δ 8.5–9.0 ppm) and HRMS (exact mass matching C₁₆H₁₀Cl₃N₃) .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: A combination of analytical techniques is employed:
- Spectroscopy :
- NMR : Distinct signals for the quinazoline core (e.g., H-2 at δ 8.7 ppm) and the dichlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) .
- FT-IR : Confirm N-H stretching (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to validate stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis and target interaction studies?
Methodological Answer:
- Reaction Design : Use density functional theory (DFT) to predict transition states and activation energies for SNAr reactions, identifying optimal leaving groups (e.g., Cl vs. F) .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinase targets (e.g., EGFR). Software like AutoDock Vina can model interactions between the quinazoline core and ATP-binding pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs for synthesis .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ to measure inhibition of tyrosine kinases (IC₅₀ values) .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Selectivity Profiling : Compare activity across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How do structural modifications influence pharmacokinetic properties?
Methodological Answer:
-
Substituent Effects :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane permeability (logP measured via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Replace metabolically labile groups (e.g., morpholine) with bioisosteres .
-
Comparative SAR :
Analog Substituent Activity (IC₅₀, nM) Solubility (µg/mL) 3,4-Dichlorobenzyl 12.5 8.2 4-Fluorobenzyl 45.7 15.9 Data adapted from quinazoline analogs in .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to calibrate inter-lab variability.
- Structural Reanalysis : Verify compound identity via LC-MS/MS to rule out degradation or isomerization .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
Methodological Best Practices
- Synthetic Optimization : Employ DoE (Design of Experiments) to vary temperature, solvent, and catalyst ratios for maximal yield .
- Data Reporting : Include supplementary crystallographic data (CCDC deposition) and raw NMR spectra in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
